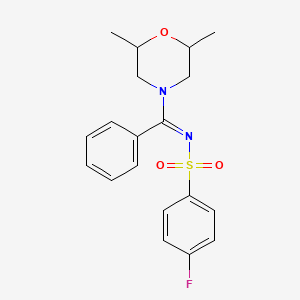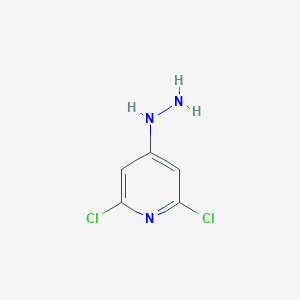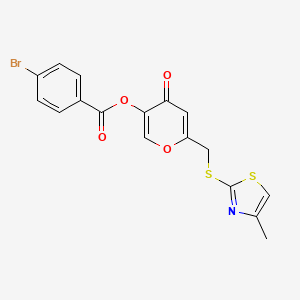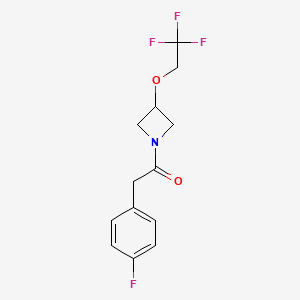![molecular formula C14H8ClF3N4O B2759223 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone CAS No. 338397-90-3](/img/structure/B2759223.png)
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a trifluoromethyl group-containing molecule . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a pyridine ring, and an amino group . The presence of these groups contributes to the unique physical and chemical properties of the compound.Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse. The mechanism is often based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone derivatives, including structures similar to 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone, have been extensively studied for their synthesis and potential biological activities. For instance, Ammar et al. (2011) described the synthesis of novel 3-amino-4(3H)-quinazolinone derivatives through various routes and evaluated their antimicrobial activities, showcasing the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2011). Similarly, Naganagowda and Petsom (2011) synthesized new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinone derivatives and screened them for antibacterial and antifungal activities, demonstrating the versatility of quinazolinone frameworks in medicinal chemistry (Naganagowda & Petsom, 2011).
Advanced Materials Development
Quinazolinones have also been incorporated into advanced materials. For example, Yoshida and Hay (1997) synthesized novel polyimides containing the quinazolinone moiety, highlighting the utility of these compounds in the development of high-performance polymers with potential applications in electronics and aerospace industries (Yoshida & Hay, 1997).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for quinazolinone derivatives. Cheng et al. (2013) reported a one-pot synthesis of 4(3H)-quinazolinones from anthranilamides and aldehydes, showcasing an efficient approach to these compounds, which could streamline the synthesis of structurally diverse quinazolinones for various applications (Cheng et al., 2013).
Safety and Hazards
Future Directions
The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new trifluoromethylpyridine derivatives and the exploration of their potential applications are expected to continue in the future .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the pharmaceutical and agrochemical industries . They have been found to exhibit various pharmacological activities .
Mode of Action
It’s worth noting that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that many trifluoromethylpyridine derivatives have shown significant effects in various biological pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its density , can influence its pharmacokinetic properties.
Result of Action
It’s known that many trifluoromethylpyridine derivatives have shown significant effects in various biological systems .
Biochemical Analysis
Cellular Effects
It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is hypothesized that this compound may have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is hypothesized that the effects of this compound may vary with different dosages, and that there may be threshold effects or toxic or adverse effects at high doses
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
properties
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-10-5-8(14(16,17)18)6-19-12(10)21-22-7-20-11-4-2-1-3-9(11)13(22)23/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMOCAERSOTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B2759141.png)
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)

![1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2759145.png)

![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2759149.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2759153.png)


![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)
![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)
![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)
![4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2759163.png)